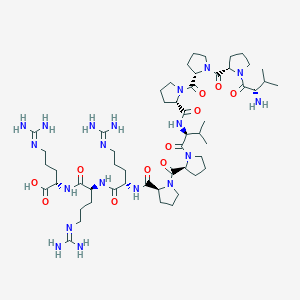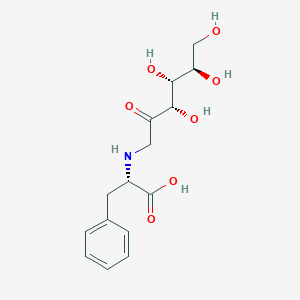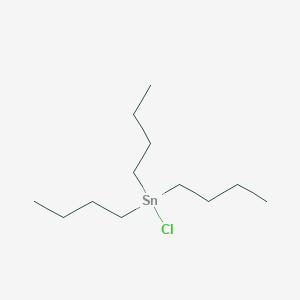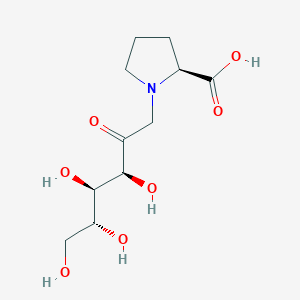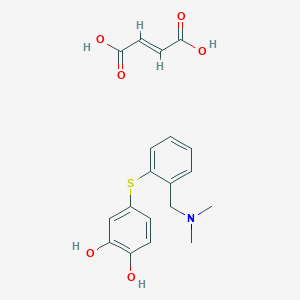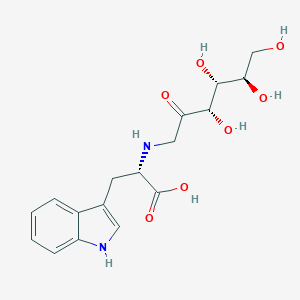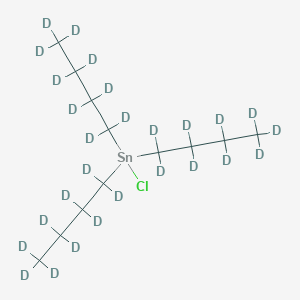
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide, also known as LPPGPLPR, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a member of the proline-rich peptide family and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is not fully understood. However, studies have suggested that it acts by disrupting the cell membrane of bacteria and cancer cells, leading to cell death. Additionally, this compound has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, this compound can inhibit the growth of biofilms formed by bacteria, making it a potential treatment for bacterial infections. Furthermore, this compound has been found to reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide in lab experiments is its stability. It is resistant to proteolytic degradation, making it suitable for in vitro and in vivo studies. Additionally, this compound is relatively easy to synthesize using SPPS, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in mammalian cells at high concentrations.
Direcciones Futuras
There are several future directions for the research on Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide. One potential direction is to investigate its potential as a treatment for bacterial infections. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a treatment for cancer and inflammatory diseases. Furthermore, the development of this compound analogs with improved efficacy and reduced toxicity is an area of interest for future research.
Conclusion
This compound is a proline-rich peptide that exhibits various biochemical and physiological effects. It has potential therapeutic applications as an antimicrobial, anticancer, and anti-inflammatory agent. The synthesis of this compound using SPPS is relatively easy, and the peptide is stable, making it suitable for lab experiments. However, its potential toxicity is a limitation that needs to be addressed. Future research on this compound should focus on investigating its potential as a treatment for bacterial infections, cancer, and inflammatory diseases, as well as developing analogs with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC). The purity and identity of the peptide are confirmed using mass spectrometry.
Aplicaciones Científicas De Investigación
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria. Additionally, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, this compound has been found to have anti-inflammatory properties and can reduce inflammation in various animal models.
Propiedades
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H75N13O9/c1-26(2)23-28(46)41(64)58-22-10-16-35(58)44(67)57-21-8-13-32(57)38(61)51-25-36(59)54-18-7-14-33(54)39(62)53-30(24-27(3)4)43(66)56-20-9-15-34(56)40(63)52-29(11-5-17-50-45(48)49)42(65)55-19-6-12-31(55)37(47)60/h26-35H,5-25,46H2,1-4H3,(H2,47,60)(H,51,61)(H,52,63)(H,53,62)(H4,48,49,50)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOQBWZUMARNEF-DZCXQCEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H75N13O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145523-59-7 |
Source


|
| Record name | Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145523597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




